molecular formula C14H22O5 B14599072 Dicyclohexyl dicarbonate CAS No. 61114-49-6

Dicyclohexyl dicarbonate

Cat. No.: B14599072
CAS No.: 61114-49-6
M. Wt: 270.32 g/mol
InChI Key: FCCLVOALKRAYGP-UHFFFAOYSA-N
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Description

Dicyclohexyl dicarbonate is an organic compound with the molecular formula C14H22O6. It is a derivative of dicarbonic acid and is characterized by the presence of two cyclohexyl groups attached to a dicarbonate functional group. This compound is often used in organic synthesis and has various applications in different fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl dicarbonate can be synthesized through the reaction of cyclohexyl alcohol with phosgene or carbonyl diimidazole. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted byproducts. The general reaction is as follows:

[ \text{2 C}6\text{H}{11}\text{OH} + \text{COCl}2 \rightarrow \text{C}{14}\text{H}_{22}\text{O}_6 + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl dicarbonate undergoes various types of chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexyl alcohol and carbon dioxide.

    Esterification: It can react with carboxylic acids to form esters.

    Transesterification: It can undergo transesterification reactions with other alcohols.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Esterification: Often involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Transesterification: Usually performed with the aid of catalysts like sodium methoxide or potassium carbonate.

Major Products Formed

    Hydrolysis: Cyclohexyl alcohol and carbon dioxide.

    Esterification: Cyclohexyl esters.

    Transesterification: New esters formed by exchanging the alkoxy groups.

Scientific Research Applications

Dicyclohexyl dicarbonate has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent for the protection of hydroxyl groups in organic synthesis.

    Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.

    Materials Science: Utilized in the production of polymers and other advanced materials.

    Biotechnology: Applied in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of dicyclohexyl dicarbonate involves the formation of reactive intermediates that facilitate the desired chemical transformations. For example, in esterification reactions, it forms an activated ester intermediate that readily reacts with carboxylic acids to form esters. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl dicarbonate: Another dicarbonate compound with similar reactivity but different physical properties.

    Diethyl dicarbonate: Similar in structure but with ethyl groups instead of cyclohexyl groups.

    Di-tert-butyl dicarbonate:

Uniqueness

Dicyclohexyl dicarbonate is unique due to its bulky cyclohexyl groups, which can provide steric hindrance and influence the reactivity and selectivity of reactions. This makes it particularly useful in applications where controlled reactivity is desired.

Properties

CAS No.

61114-49-6

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

IUPAC Name

cyclohexyl cyclohexyloxycarbonyl carbonate

InChI

InChI=1S/C14H22O5/c15-13(17-11-7-3-1-4-8-11)19-14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

FCCLVOALKRAYGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)OC(=O)OC2CCCCC2

Origin of Product

United States

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